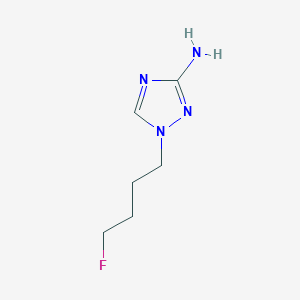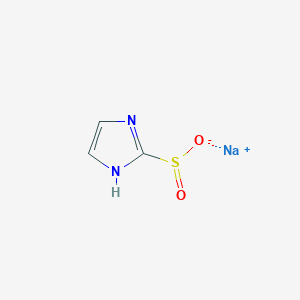
Sodium 1H-imidazole-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1H-imidazole-2-sulfinate is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring structure is known for its stability and reactivity, making it a valuable component in many chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-imidazole-2-sulfinate typically involves the reaction of imidazole with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction conditions often include controlled temperatures and pressures to ensure the formation of the desired sulfinate compound. The general reaction can be represented as follows: [ \text{Imidazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1H-imidazole-2-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to other functional groups.
Substitution: The sulfinate group can be substituted with other nucleophiles, leading to a variety of imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonate derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sodium 1H-imidazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Sodium 1H-imidazole-2-sulfinate involves its interaction with various molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. This reactivity is crucial for its potential therapeutic effects, as it can interact with enzymes and other proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
- Sodium 1H-imidazole-4-sulfinate
- Sodium 1H-imidazole-5-sulfinate
- Sodium 1H-benzimidazole-2-sulfinate
Comparison: Sodium 1H-imidazole-2-sulfinate is unique due to its specific position of the sulfinate group on the imidazole ring, which influences its reactivity and applications. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other sulfinates may not be as effective.
Eigenschaften
Molekularformel |
C3H3N2NaO2S |
|---|---|
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
sodium;1H-imidazole-2-sulfinate |
InChI |
InChI=1S/C3H4N2O2S.Na/c6-8(7)3-4-1-2-5-3;/h1-2H,(H,4,5)(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
WDFZKAJDBFUECS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(N1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



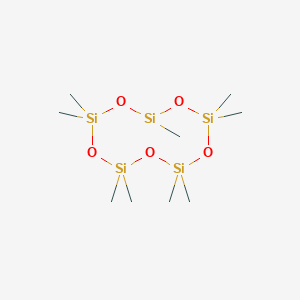
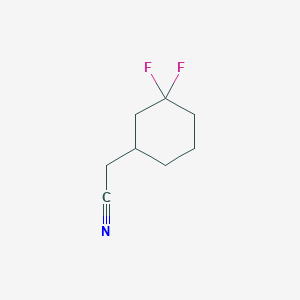
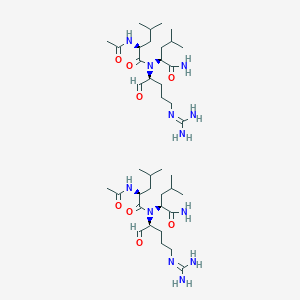
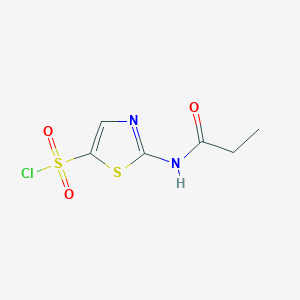

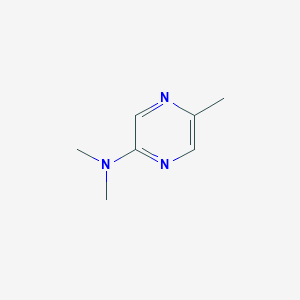
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
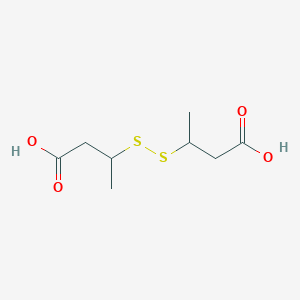
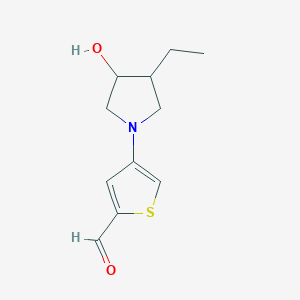
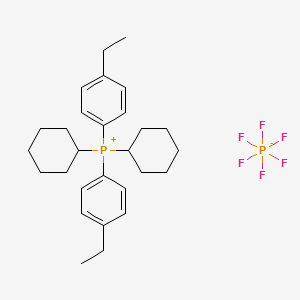
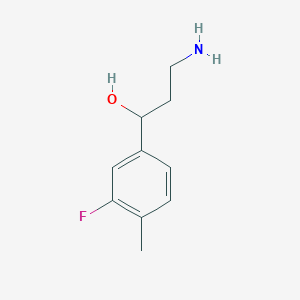
![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)
